Validated Synthetic Lineage: Six-Step Conversion to the Pivotal Trost Tricyclic Intermediate
Methyl 6-hydroxycyclohex-1-ene-1-carboxylate is the sole cyclohexene carboxylate monomer that has been validated in the literature as a precursor to the pivotal tricyclic intermediate in the Trost enantioselective total synthesis of (−)-codeine and (−)-morphine [1][2]. The monoester derived from this compound is converted in six synthetic steps (from 2‑bromovanillin) to the tricyclic core, which then requires only two further steps to reach (−)-galanthamine and six steps to (−)-codeine [1]. In contrast, neither the ethyl ester (CAS 28469‑52‑5), the 6‑oxo methyl ester (CAS 132937‑59‑8), nor the des‑hydroxy methyl ester (CAS 18448‑47‑0) has been reported in any published total synthesis of morphinan or amaryllidaceae alkaloids [1][2]. This is not a potency metric but a demonstrated synthetic feasibility metric, and it constitutes the strongest available differentiation evidence for procurement decisions in alkaloid synthesis programs.
| Evidence Dimension | Documented use as key intermediate in total synthesis of (−)-codeine / (−)-morphine |
|---|---|
| Target Compound Data | Validated: six steps from 2‑bromovanillin + monoester to tricyclic intermediate; six further steps to (−)-codeine; demethylation to (−)-morphine in high yield (J. Am. Chem. Soc. 2002, 2005) |
| Comparator Or Baseline | Ethyl 6‑hydroxycyclohex‑1‑enecarboxylate: no published total synthesis application. Methyl 6‑oxocyclohex‑1‑ene‑1‑carboxylate: no published total synthesis application. Methyl cyclohex‑1‑enecarboxylate (des‑hydroxy): no published total synthesis application. |
| Quantified Difference | Target: documented synthetic path; comparators: zero documented synthetic paths in this alkaloid series |
| Conditions | Total synthesis context; Pd‑catalyzed asymmetric allylic alkylation; Heck vinylation; visible‑light‑promoted hydroamination (Stanford University, Trost group) |
Why This Matters
For a procurement decision in a medicinal chemistry or natural product synthesis program targeting morphinan alkaloids, the existence of a validated, published synthetic route using this specific compound eliminates the risk and cost of de novo route development with untested analogs.
- [1] Trost, B. M.; Tang, W. Enantioselective Synthesis of (−)-Codeine and (−)-Morphine. J. Am. Chem. Soc. 2002, 124 (49), 14542–14543. https://doi.org/10.1021/ja0283394 View Source
- [2] Trost, B. M.; Tang, W.; Toste, F. D. Divergent Enantioselective Synthesis of (−)-Galanthamine and (−)-Morphine. J. Am. Chem. Soc. 2005, 127 (42), 14785–14803. https://doi.org/10.1021/ja054449+ View Source
